molecular formula C14H20O B15367918 1-Phenylcyclooctanol

1-Phenylcyclooctanol

Cat. No.: B15367918
M. Wt: 204.31 g/mol
InChI Key: OHGPSYGBMRHHJP-UHFFFAOYSA-N
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Description

1-Phenylcyclooctanol (C₁₄H₂₀O, MW 204.31 g/mol) is a cycloaliphatic alcohol featuring a phenyl group attached to an eight-membered cyclooctanol ring. It is synthesized via the Grignard reaction, where cyclooctanone reacts with phenylmagnesium chloride in anhydrous tetrahydrofuran (THF), followed by purification via column chromatography . Key spectral identifiers include:

  • ¹H NMR: Aromatic protons (δ 7.53–7.25 ppm) and aliphatic protons (δ 2.09–1.56 ppm) corresponding to the cyclooctane ring .
  • GC-MS: Molecular ion peak at m/z 204 (M⁺), with characteristic fragments at m/z 186 (loss of H₂O), 171 (C₆H₅CO⁺), and 118 (base peak, cyclooctene-related fragment) .

Under photolytic conditions with (diacetoxyiodo)benzene, this compound undergoes oxidative cleavage to form 1-phenyl-8-iodooctan-1-one (m/z 330) and cycloalkenols (e.g., 1-phenyl-3-cycloocten-1-ol), indicating a propensity for ring-opening and iodination reactions .

Properties

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

1-phenylcyclooctan-1-ol

InChI

InChI=1S/C14H20O/c15-14(13-9-5-4-6-10-13)11-7-2-1-3-8-12-14/h4-6,9-10,15H,1-3,7-8,11-12H2

InChI Key

OHGPSYGBMRHHJP-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)(C2=CC=CC=C2)O

Origin of Product

United States

Comparison with Similar Compounds

a) 1-Benzylcyclooctanol (C₁₅H₂₂O, MW 218.33 g/mol)

  • Key Differences : The benzyl (ArCH₂) group replaces the phenyl substituent, introducing additional aliphatic protons (δ 2.75 ppm in ¹H NMR) .
  • GC-MS : Molecular ion at m/z 200 (M⁺ – H₂O), with fragments at m/z 172 (loss of C₂H₄) and 67 (base peak, cyclooctane fragment) .

b) 1-Methylcyclopentanol (C₆H₁₂O, MW 100.16 g/mol)

  • Key Differences : Smaller five-membered ring with a methyl substituent.
  • Safety : Classified as a flammable liquid (flash point 57°C) with irritant properties .
  • Applications : Primarily used as a solvent or intermediate, lacking the pharmaceutical relevance observed in phenyl-substituted analogues .

Compounds with Smaller Ring Systems

a) 1-Phenyl-1-cyclopentanol (C₁₁H₁₄O, MW 162.23 g/mol)

  • Structural Comparison: Five-membered cyclopentanol ring reduces steric strain compared to cyclooctanol, lowering molecular weight by ~20%.
  • Applications: Used in fine chemical synthesis, but its smaller ring may limit stability in high-stress reactions compared to 1-phenylcyclooctanol .

b) 1-(Phenylethynyl)-1-cyclopentanol (C₁₃H₁₄O, MW 186.25 g/mol)

  • Key Differences : Incorporates a phenylethynyl group (C≡C-Ph), introducing sp-hybridized carbons.
  • Spectral Data : InChIKey ZDUXLFHBOAAXED-UHFFFAOYSA-N; unique MS fragments likely include m/z 185 (M⁺ – H) and 77 (C₆H₅⁺) .
  • Reactivity: The ethynyl group enables click chemistry or alkyne-specific reactions, absent in this compound .

Functionalized Derivatives

a) 1-Phenyl-1-cyclopropanecarboxylic Acid (C₁₀H₁₀O₂, MW 162.19 g/mol)

  • Key Differences: Cyclopropane ring with a carboxylic acid group, increasing polarity (logP ~1.5 vs. ~3.5 for this compound) .
  • Applications: Used as a biochemical reagent; the carboxylic acid enables salt formation or conjugation, unlike the alcohol functionality of this compound .

Comparative Data Table

Compound Molecular Formula MW (g/mol) Key Spectral Features (¹H NMR/GC-MS) Reactivity/Applications
This compound C₁₄H₂₀O 204.31 δ 7.53–7.25 (ArH), m/z 204 (M⁺) Forms iodinated ketones under photolysis
1-Benzylcyclooctanol C₁₅H₂₂O 218.33 δ 2.75 (ArCH₂), m/z 200 (M⁺ – H₂O) Limited iodination products
1-Phenyl-1-cyclopentanol C₁₁H₁₄O 162.23 N/A Fine chemical intermediate
1-(Phenylethynyl)-1-cyclopentanol C₁₃H₁₄O 186.25 InChIKey ZDUXLFHBOAAXED Alkyne-specific reactions

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